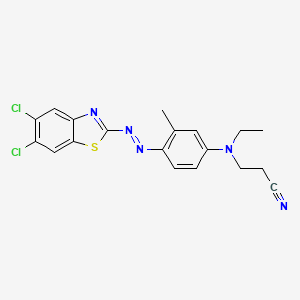
3-((4-((5,6-Dichloro-2-benzothiazolyl)azo)-3-methylphenyl)ethylamino)propiononitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disperse Red 152 is an organic compound commonly used as a dye. It is characterized by its mono azo structure and is known for its excellent light fastness, washing fastness, and sublimation fastness. This compound is particularly effective in dyeing polyester and polyester/cotton blended fabrics .
Preparation Methods
Disperse Red 152 can be synthesized through various chemical reactions. One common method involves the reaction of N-ethyl-N-cyanoethyl-m-toluidine with 5,6,7-trichlorobenzo[d]thiazol-2-amine. The reaction conditions typically include controlled temperature and the use of solvents to facilitate the reaction . Industrial production methods often involve large-scale synthesis in reactors, followed by purification processes to obtain the final dye product .
Chemical Reactions Analysis
Disperse Red 152 undergoes several types of chemical reactions, including:
Oxidation: This reaction can alter the dye’s color properties.
Reduction: This reaction can break down the azo bond, leading to decolorization.
Substitution: This reaction can introduce different functional groups into the dye molecule, potentially altering its properties
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium dithionite, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Disperse Red 152 has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies
Properties
CAS No. |
28080-90-2 |
|---|---|
Molecular Formula |
C19H17Cl2N5S |
Molecular Weight |
418.3 g/mol |
IUPAC Name |
3-[4-[(5,6-dichloro-1,3-benzothiazol-2-yl)diazenyl]-N-ethyl-3-methylanilino]propanenitrile |
InChI |
InChI=1S/C19H17Cl2N5S/c1-3-26(8-4-7-22)13-5-6-16(12(2)9-13)24-25-19-23-17-10-14(20)15(21)11-18(17)27-19/h5-6,9-11H,3-4,8H2,1-2H3 |
InChI Key |
QPFHNWRKKQLCMG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCC#N)C1=CC(=C(C=C1)N=NC2=NC3=CC(=C(C=C3S2)Cl)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















